cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol
Overview
Description
cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol: is a chemical compound with the molecular formula C11H24O2Si. It is a derivative of cyclopentanol, where the hydroxyl group is protected by a tert-butyl(dimethyl)silyl group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol typically involves the protection of cyclopentanol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Cyclopentanol+Tert-butyl(dimethyl)silyl chloride→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl(dimethyl)silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry: cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl groups, allowing for multi-step synthesis without interference from reactive hydroxyl groups.
Biology and Medicine: In biological research, this compound is used in the synthesis of complex molecules, including natural products and pharmaceuticals. Its stability and ease of removal make it ideal for protecting sensitive hydroxyl groups during synthesis.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and polymers .
Mechanism of Action
The mechanism of action of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of alcohols and phenols.
Trimethylsilyl chloride (TMS-Cl): Another silylating agent used for protecting hydroxyl groups.
Triisopropylsilyl chloride (TIPS-Cl): Provides steric protection and is used for protecting alcohols in complex molecules.
Uniqueness: cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are crucial .
Properties
IUPAC Name |
(1R,3S)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIOZRBFNUITF-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC[C@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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